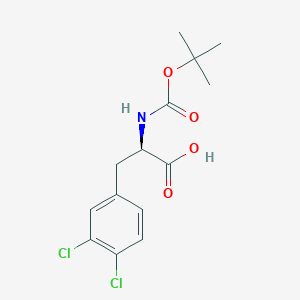

Boc-3,4-dichloro-D-phenylalanine

Overview

Description

Boc-3,4-dichloro-D-phenylalanine is a type of amino acid used in peptide synthesis . It has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . This compound is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides, which act as dipeptidyl peptidase IV inhibitors and antidiabetic agents .

Molecular Structure Analysis

The SMILES string of Boc-3,4-dichloro-D-phenylalanine isCC(C)(C)OC(=O)NC@Hc(Cl)c1)C(O)=O . The InChI is 1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 . Chemical Reactions Analysis

Boc-3,4-dichloro-D-phenylalanine is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis

Boc-3,4-dichloro-D-phenylalanine has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . It is a combustible solid . The flash point is not applicable .Scientific Research Applications

Synthesis and Characterization

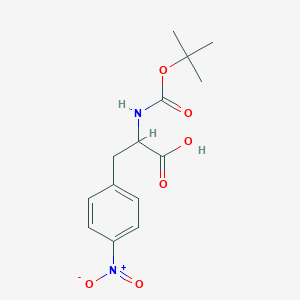

“Boc-3,4-dichloro-D-phenylalanine” is a derivative of phenylalanine, an amino acid that is one of the building blocks of proteins . It can be synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The synthesized compounds can be characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .

Antimicrobial Activity

Some derivatives of phenylalanine, including “Boc-3,4-dichloro-D-phenylalanine”, have shown antimicrobial activity . They have been found to be active against Microsporum gypsuem and Candida albicans . Some of these compounds also showed antibacterial activities .

Antioxidant Activity

“Boc-3,4-dichloro-D-phenylalanine” and its derivatives have been found to exhibit antioxidant activity . They have shown good activity for DPPH scavenging and ABTS assay methods . Some of these compounds also act as metal chelating ligands with Fe2+ ions .

Phenylpropanoid Pathway

Phenylalanine ammonia lyase (PAL) is a key enzyme regulating the biosynthesis of the compounds of the phenylpropanoid pathway . “Boc-3,4-dichloro-D-phenylalanine” could potentially play a role in this pathway, contributing to the production of secondary metabolites .

Nanomedicine

Molecules based on the Phe-Phe motif, which includes “Boc-3,4-dichloro-D-phenylalanine”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms . The self-assembled nanostructures of these compounds have been characterized and studied for their potential applications .

Peptide Self-Assembly

The Phe-Phe motif, which includes “Boc-3,4-dichloro-D-phenylalanine”, is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This property has been exploited for various applications in nanomedicine .

Safety and Hazards

Mechanism of Action

Target of Action

Boc-3,4-dichloro-D-phenylalanine is primarily used to prepare fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides . These compounds are known to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism . It is also used in the synthesis of a potent and orally active dual neurokinin NK1/NK2 receptor antagonist .

Mode of Action

The compound interacts with its targets (DPP-IV and neurokinin NK1/NK2 receptors) by binding to their active sites, thereby inhibiting their function

Biochemical Pathways

The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin, thereby regulating blood glucose levels .

Result of Action

The inhibition of DPP-IV by Boc-3,4-dichloro-D-phenylalanine can lead to improved glycemic control, making it a potential therapeutic agent for diabetes . Its action on neurokinin NK1/NK2 receptors could have implications in the treatment of conditions related to neuronal signaling .

properties

IUPAC Name |

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIQCCPEDCGGN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,4-dichloro-D-phenylalanine | |

CAS RN |

114873-13-1 | |

| Record name | 3,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

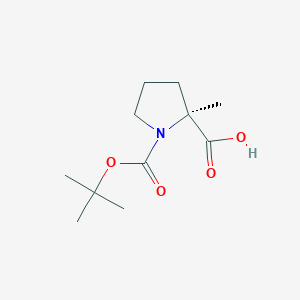

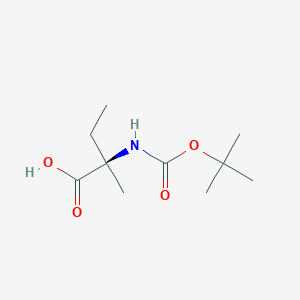

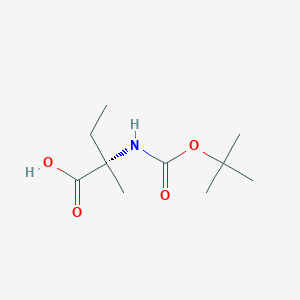

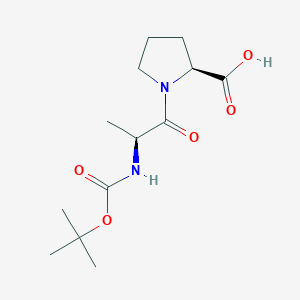

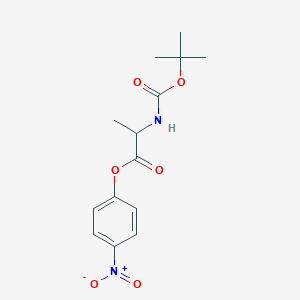

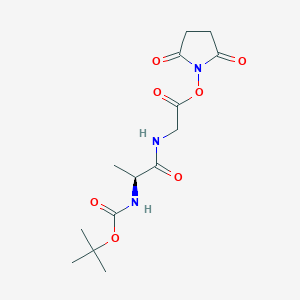

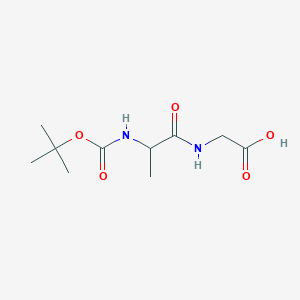

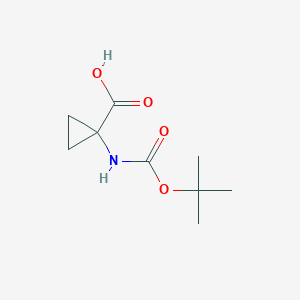

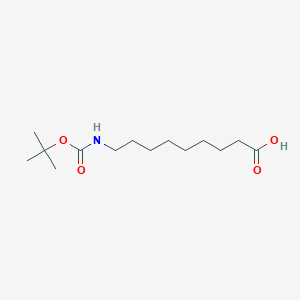

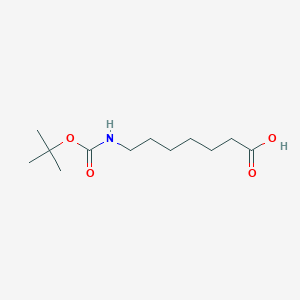

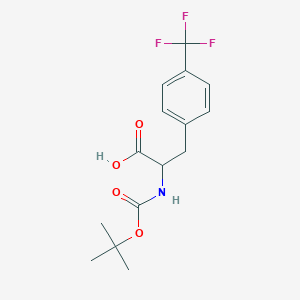

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.